molecular formula C15H20N4O3S B4985910 4-(ethylsulfonylamino)-N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]benzamide

4-(ethylsulfonylamino)-N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]benzamide

Cat. No.: B4985910
M. Wt: 336.4 g/mol
InChI Key: LJRGWLHMOOBMEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(ethylsulfonylamino)-N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]benzamide is a complex organic compound featuring an imidazole ring, a benzamide moiety, and an ethylsulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethylsulfonylamino)-N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The benzamide moiety can be introduced through a condensation reaction with an appropriate benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(ethylsulfonylamino)-N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonylamino group can be oxidized to form sulfone derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

4-(ethylsulfonylamino)-N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(ethylsulfonylamino)-N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloproteins. The benzamide moiety may interact with various enzymes, altering their activity. The ethylsulfonylamino group can form hydrogen bonds with biological macromolecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

  • 4-(methylsulfonylamino)-N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]benzamide
  • 4-(ethylsulfonylamino)-N-ethyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]benzamide
  • 4-(ethylsulfonylamino)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]benzamide

Uniqueness

4-(ethylsulfonylamino)-N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethylsulfonylamino group enhances its solubility and potential for hydrogen bonding, while the imidazole ring provides a versatile scaffold for further functionalization .

Properties

IUPAC Name

4-(ethylsulfonylamino)-N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-4-23(21,22)18-13-7-5-12(6-8-13)15(20)19(3)10-14-16-9-11(2)17-14/h5-9,18H,4,10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRGWLHMOOBMEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)N(C)CC2=NC=C(N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.